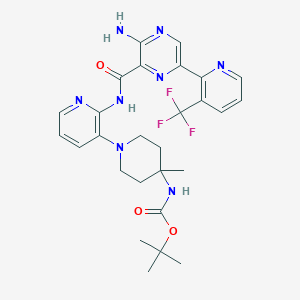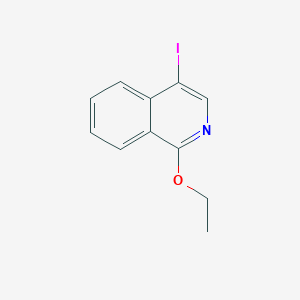![molecular formula C14H17ClN2 B11831561 (9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11831561.png)
(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9R,9aR)-6-cloro-9a-(prop-2-en-1-il)-1H,2H,3H,9H,9aH-benzo[b]pirrolizin-9-amina es un complejo compuesto orgánico con una estructura única que incluye un grupo cloro, un grupo prop-2-en-1-il y un núcleo benzo[b]pirrolizina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (9R,9aR)-6-cloro-9a-(prop-2-en-1-il)-1H,2H,3H,9H,9aH-benzo[b]pirrolizin-9-amina típicamente involucra una síntesis orgánica de múltiples pasos. El proceso comienza con la preparación del núcleo benzo[b]pirrolizina, seguido de la introducción de los grupos cloro y prop-2-en-1-il. Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes como el cloruro de tionilo y agentes alquilantes como el bromuro de alilo. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el desarrollo de procesos catalíticos para reducir la necesidad de reactivos estequiométricos.
Análisis De Reacciones Químicas
Tipos de reacciones
(9R,9aR)-6-cloro-9a-(prop-2-en-1-il)-1H,2H,3H,9H,9aH-benzo[b]pirrolizin-9-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo prop-2-en-1-il se puede oxidar para formar epóxidos o aldehídos.
Reducción: El grupo cloro se puede reducir para formar el hidrocarburo correspondiente.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el ácido m-cloroperbenzoico (m-CPBA) para la oxidación, agentes reductores como el hidruro de litio y aluminio (LiAlH4) para la reducción y nucleófilos como el amoníaco para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican solventes específicos y control de temperatura.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo prop-2-en-1-il puede producir epóxidos, mientras que la sustitución del grupo cloro con una amina puede producir el derivado de amina correspondiente.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Sus derivados pueden tener actividad biológica y podrían estudiarse para aplicaciones terapéuticas potenciales.
Medicina: El compuesto podría investigarse por su potencial como candidato a fármaco, particularmente si exhibe actividad contra objetivos biológicos específicos.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades únicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (9R,9aR)-6-cloro-9a-(prop-2-en-1-il)-1H,2H,3H,9H,9aH-benzo[b]pirrolizin-9-amina dependería de su aplicación específica. En un contexto biológico, podría interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías exactas involucradas requerirían estudios bioquímicos detallados para dilucidarse.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a (9R,9aR)-6-cloro-9a-(prop-2-en-1-il)-1H,2H,3H,9H,9aH-benzo[b]pirrolizin-9-amina incluyen otros derivados de benzo[b]pirrolizina con diferentes sustituyentes. Algunos ejemplos incluyen:
1-Boc-4-AP: Un compuesto utilizado como intermedio en la fabricación de fentanilo y derivados relacionados.
Derivados de la salvinorina A: Compuestos que sufren reacciones de cicloadición para formar nuevas estructuras orgánicas.
Singularidad
La singularidad de (9R,9aR)-6-cloro-9a-(prop-2-en-1-il)-1H,2H,3H,9H,9aH-benzo[b]pirrolizin-9-amina radica en su combinación específica de grupos funcionales y su potencial para diversas transformaciones químicas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C14H17ClN2 |
|---|---|
Peso molecular |
248.75 g/mol |
Nombre IUPAC |
(3aR,4R)-7-chloro-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-amine |
InChI |
InChI=1S/C14H17ClN2/c1-2-6-14-7-3-8-17(14)12-9-10(15)4-5-11(12)13(14)16/h2,4-5,9,13H,1,3,6-8,16H2/t13-,14+/m1/s1 |
Clave InChI |
YKIFJTRGBGLVAS-KGLIPLIRSA-N |
SMILES isomérico |
C=CC[C@@]12CCCN1C3=C([C@H]2N)C=CC(=C3)Cl |
SMILES canónico |
C=CCC12CCCN1C3=C(C2N)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-methyl 4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B11831482.png)

![1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831492.png)
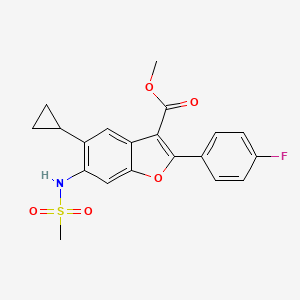
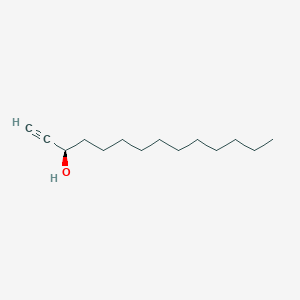
![Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate](/img/structure/B11831504.png)
![1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide](/img/structure/B11831509.png)
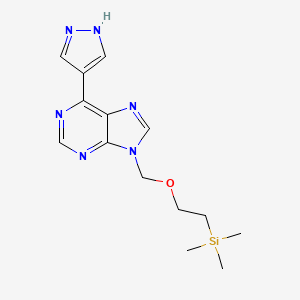
![1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)-](/img/structure/B11831516.png)


![(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide](/img/structure/B11831541.png)
